D-(+)-Maltose monohydrate is a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond. This compound is commonly found in various food products and plays a significant role in brewing processes. It serves as a substrate for various enzymes, including α-glucosidase, and is utilized in cell and tissue culture applications. The chemical formula of D-(+)-Maltose monohydrate is CHO, with a molecular weight of approximately 360.31 g/mol .
D-(+)-Maltose monohydrate is derived from the hydrolysis of starch and can be obtained from natural sources such as malted grains. It is also produced synthetically for various industrial applications. The compound is commercially available from several suppliers, including Thermo Fisher Scientific, Sigma-Aldrich, and MP Biomedicals .
D-(+)-Maltose monohydrate falls under the category of carbohydrates, specifically disaccharides. It is classified as a reducing sugar due to the presence of a free aldehyde group in its structure. This compound is also categorized based on its solubility properties; it is soluble in water but only slightly soluble in alcohol and insoluble in ether .
The synthesis of D-(+)-Maltose monohydrate can be achieved through various methods:
In enzymatic synthesis, specific strains of yeast or bacteria are often employed to optimize maltose production during fermentation processes. The conditions such as temperature, pH, and substrate concentration are crucial for maximizing yield .
The molecular structure of D-(+)-Maltose monohydrate features two glucose units connected by an α(1→4) glycosidic bond. The structural representation can be described using the following:
D-(+)-Maltose monohydrate participates in several chemical reactions:
The hydrolysis reaction can be represented as follows:
This reaction highlights the role of D-(+)-Maltose as a substrate for various enzymes involved in carbohydrate metabolism .
D-(+)-Maltose acts primarily as a substrate for enzymes such as α-glucosidase during digestion or fermentation processes. The enzyme catalyzes the cleavage of the glycosidic bond between the glucose units.
The mechanism involves enzyme-substrate binding followed by hydrolysis, resulting in the release of glucose molecules that can be further utilized by cells for energy production or fermentation processes .
Relevant analyses indicate that D-(+)-Maltose monohydrate has unique properties that make it suitable for various biochemical applications .
D-(+)-Maltose monohydrate has several scientific uses:
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